molecular formula C5H5F7O3S B12068646 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate CAS No. 755-88-4

2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate

Cat. No.: B12068646
CAS No.: 755-88-4
M. Wt: 278.15 g/mol
InChI Key: BIAQIBMKUAWVNN-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

CF3CF2CF2CH2OH+CH3SO2ClCF3CF2CF2CH2OSO2CH3+HCl\text{CF}_3\text{CF}_2\text{CF}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{CF}_3\text{CF}_2\text{CF}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl} CF3​CF2​CF2​CH2​OH+CH3​SO2​Cl→CF3​CF2​CF2​CH2​OSO2​CH3​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutanol and methanesulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields 2,2,3,3,4,4,4-Heptafluorobutyl azide.

    Hydrolysis: The major products are 2,2,3,3,4,4,4-Heptafluorobutanol and methanesulfonic acid.

Scientific Research Applications

Chemistry: 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate is used as a reagent in organic synthesis, particularly in the introduction of fluorinated groups into molecules. Its unique properties make it valuable in the development of fluorinated polymers and surfactants.

Biology: In biological research, this compound is used to modify biomolecules, enhancing their stability and bioavailability. It is also employed in the synthesis of fluorinated analogs of biologically active compounds.

Medicine: The compound is explored for its potential in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical agents. It is also investigated for its role in the development of fluorinated drugs with improved pharmacokinetic properties.

Industry: In industrial applications, this compound is used in the production of specialty coatings, lubricants, and adhesives

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate involves its ability to act as a strong electrophile due to the presence of the sulfonate group. This electrophilicity allows it to react readily with nucleophiles, facilitating various chemical transformations. The fluorinated chain imparts unique properties such as hydrophobicity and thermal stability, which are crucial in its applications.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Comparison: 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate is unique due to its sulfonate group, which imparts strong electrophilic properties. In contrast, 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate and acrylate are primarily used in polymerization reactions due to their vinyl groups. 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate shares similar electrophilic properties but differs in its aromatic sulfonate group, which can influence its reactivity and applications.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F7O3S/c1-16(13,14)15-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAQIBMKUAWVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895522
Record name 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-88-4
Record name 2,2,3,3,4,4,4-Heptafluorobutyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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